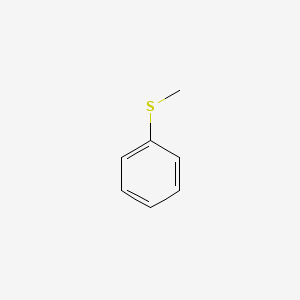

![molecular formula C9H9ClS B3023968 [(1-Chlorocyclopropyl)thio]benzene CAS No. 64416-57-5](/img/structure/B3023968.png)

[(1-Chlorocyclopropyl)thio]benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-chlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEAFJGJJYHERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(SC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494348 | |

| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64416-57-5 | |

| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of [(1-Chlorocyclopropyl)thio]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(1-Chlorocyclopropyl)thio]benzene is a unique chemical entity that combines the structural features of a halogenated cyclopropane ring with an aryl thioether. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for the compound and its structural analogs. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential reactivity and biological significance. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in leveraging the distinct characteristics of this and related molecules.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 64416-57-5 | [Internal Search] |

| Molecular Formula | C₉H₉ClS | [Internal Search] |

| Molecular Weight | 184.69 g/mol | Calculated |

| Calculated XlogP | 3.5 | [Internal Search] |

| Topological Polar Surface Area | 25.3 Ų | [Internal Search] |

| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Predicted based on analogs |

| Predicted Melting Point | Not readily predictable | - |

| Predicted Density | ~1.2 g/cm³ | Predicted based on analogs |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes common for the formation of aryl thioethers. A plausible and efficient method involves the S-alkylation of thiophenol with a suitable 1-chlorocyclopropyl electrophile or a copper-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: S-Alkylation of Thiophenol

A direct and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a 1-chloro-1-halocyclopropane (e.g., 1-bromo-1-chlorocyclopropane). The thiolate, generated in situ by a base, acts as a potent nucleophile.

Caption: Synthetic route via S-alkylation.

Detailed Experimental Protocol

Materials:

-

Thiophenol

-

1-Bromo-1-chlorocyclopropane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (or THF).

-

Add thiophenol (1.0 equivalent) to the solvent.

-

If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen evolution ceases. If using potassium carbonate, add K₂CO₃ (2.0 equivalents) and stir at room temperature for 30 minutes.

-

To the resulting thiophenolate solution, add 1-bromo-1-chlorocyclopropane (1.2 equivalents) dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the phenylthio group and the strained, chlorinated cyclopropane ring.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on known data for similar structures.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.6 ppm. Cyclopropyl protons: complex multiplets in the upfield region, likely between δ 1.0-2.0 ppm. |

| ¹³C NMR | Aromatic carbons: signals in the range of δ 125-140 ppm. Quaternary cyclopropyl carbon (C-Cl): signal expected around δ 60-70 ppm. Methylene cyclopropyl carbons (CH₂): signals in the upfield region, likely between δ 15-25 ppm. |

| IR Spectroscopy | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2900-3000 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-S stretching: weak absorption around 600-800 cm⁻¹. C-Cl stretching: ~650-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 184 and an M+2 peak at m/z 186 with an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve the loss of a chlorine atom, cleavage of the cyclopropane ring, or loss of the phenylthio group. |

Reactivity of the Cyclopropyl Ring

The cyclopropane ring in this molecule is activated by both the sulfur atom and the chlorine atom, making it susceptible to ring-opening reactions under certain conditions. For instance, palladium-catalyzed reactions have been shown to induce the ring-opening of cyclopropyl thioethers.[1] Halonium-induced C-S bond cleavage could also lead to ring-opened products.

Caption: Potential reactivity pathways.

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules.

-

Cyclopropane Ring: The cyclopropane moiety is a feature in several FDA-approved drugs.[2] Its rigid structure can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. It can also influence metabolic stability.[3] The high s-character of the C-H bonds in cyclopropanes can make them less susceptible to oxidative metabolism.[3]

-

Aryl Thioethers: The aryl thioether linkage is found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.[4] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and it can also be a site for metabolic oxidation to the corresponding sulfoxide and sulfone.

The combination of these two groups in this compound makes it an interesting candidate for biological screening. The chlorinated cyclopropane offers a potential site for metabolic transformation or covalent interaction with biological targets.

Caption: A logical workflow for investigating the biological potential.

Conclusion

This compound is a compound with intriguing structural features that suggest a rich and underexplored chemical and biological profile. This guide has provided a consolidated overview of its known and predicted properties, along with a practical protocol for its synthesis. The information presented here should facilitate further research into this molecule and its analogs, potentially leading to the discovery of new chemical transformations and biologically active agents. The unique combination of a strained, halogenated ring and an aryl thioether warrants further investigation by the scientific community.

References

[(1-Chlorocyclopropyl)thio]benzene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Properties

[(1-Chlorocyclopropyl)thio]benzene is a chemical compound with the CAS Registry Number 64416-57-5 . A summary of its key identifiers and predicted physicochemical properties is provided below.

| Identifier Type | Value |

| CAS Number | 64416-57-5 |

| Chemical Name | Benzene, [(1-chlorocyclopropyl)thio]- |

| Molecular Formula | C₉H₉ClS |

| Molecular Weight | 184.69 g/mol |

| Canonical SMILES | C1CC1(SC2=CC=CC=C2)Cl |

| InChI | InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 |

| InChIKey | DSEAFJGJJYHERW-UHFFFAOYSA-N |

Note: Some properties may be predicted based on computational models.

Synthesis and Experimental Protocols

A specific, publicly documented experimental protocol for the synthesis of this compound (CAS 64416-57-5) is not available at the time of this report. However, based on general methods for the synthesis of aryl cyclopropyl sulfides, a plausible synthetic route would involve the reaction of thiophenol with a suitable 1-chloro-1-halocyclopropane derivative.

One common method for the formation of aryl cyclopropyl sulfides is the S-cyclopropylation of thiophenols. This can be achieved through various synthetic strategies, including copper-promoted cross-coupling reactions. For instance, the reaction of a thiophenol with cyclopropylboronic acid in the presence of a copper catalyst is a known method for creating a carbon-sulfur bond.

A general procedure for a related copper-promoted S-cyclopropylation of a thiophenol is as follows:

General Experimental Protocol for Copper-Promoted S-Arylation (Adapted for this compound)

-

Reaction Setup: A flame-dried reaction vessel is charged with the 1-chlorocyclopropyl source (e.g., 1-bromo-1-chlorocyclopropane or a 1-chlorocyclopropyl boronic acid derivative), thiophenol, a copper(II) salt (e.g., copper(II) acetate), a suitable ligand (e.g., a bipyridine or phenanthroline derivative), and a base (e.g., cesium carbonate or potassium carbonate).

-

Solvent: An appropriate anhydrous solvent, such as dioxane, toluene, or DMF, is added.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectral Data

At the time of this report, publicly accessible, experimentally determined spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound (CAS 64416-57-5) is not available. The characterization of this compound would be essential for confirming its identity and purity after synthesis.

Relevance in Drug Discovery and Medicinal Chemistry

While there is no specific information on the pharmacological activity of this compound, the structural motifs it contains—a cyclopropyl group and a chloro substituent on the cyclopropyl ring—are of significant interest in medicinal chemistry.

-

The Cyclopropyl Moiety: The cyclopropyl group is a valuable bioisostere for other small rings and unsaturated functionalities. Its rigid nature can help in locking in a specific conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclopropyl group can favorably modulate a drug candidate's metabolic stability and pharmacokinetic profile. The unique electronic properties of the cyclopropane ring can also influence intermolecular interactions with protein targets.

-

The Chloro Substituent: The incorporation of chlorine atoms is a common strategy in drug design. Chlorine can alter the electronic properties of a molecule, influence its lipophilicity, and block sites of metabolism, thereby increasing the drug's half-life. The presence of a chlorine atom can also lead to specific halogen bonding interactions with biological targets, which can contribute to binding affinity.

The combination of a cyclopropyl ring with a chlorine atom and a thioether linkage presents a unique scaffold that could be explored for the development of novel therapeutic agents. The thioether linkage itself is found in a number of biologically active molecules and can participate in various biological interactions.

Potential Signaling Pathway Interaction (Hypothetical)

Given the prevalence of cyclopropyl-containing compounds as enzyme inhibitors, one could hypothesize a potential interaction with a hypothetical enzyme active site.

Caption: Hypothetical binding mode of this compound in an enzyme active site.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed experimental data is currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties, develop efficient synthetic methodologies, and explore its potential applications in drug discovery.

Spectroscopic and Synthetic Profile of [(1-Chlorocyclopropyl)thio]benzene

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for [(1-Chlorocyclopropyl)thio]benzene (CAS No. 64416-57-5). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide consolidates predicted spectroscopic values based on analogous compounds and outlines a feasible experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 5H | Aromatic protons |

| ~ 1.30 - 1.60 | Multiplet | 4H | Cyclopropyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125.0 - 135.0 | Aromatic carbons |

| ~ 60.0 - 65.0 | Quaternary cyclopropyl carbon (C-Cl) |

| ~ 15.0 - 20.0 | Methylene cyclopropyl carbons (CH₂) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Medium | Cyclopropyl C-H stretch |

| ~ 1580 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1470 - 1490 | Medium | Aromatic C=C stretch |

| ~ 1000 - 1050 | Strong | Cyclopropyl ring deformation |

| ~ 730 - 770 | Strong | C-S stretch |

| ~ 680 - 720 | Strong | C-Cl stretch & Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

| ~ 184/186 | High | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| ~ 149 | Medium | [M - Cl]⁺ |

| ~ 109 | High | [C₆H₅S]⁺ |

| ~ 77 | Medium | [C₆H₅]⁺ |

Proposed Synthetic Protocol

The synthesis of this compound can be plausibly achieved via a nucleophilic substitution reaction between thiophenol and a suitable 1,1-dihalocyclopropane, followed by a selective reduction. A common route for the formation of similar aryl thioethers involves the reaction of a thiolate with an alkyl halide.

Reaction Scheme:

A potential synthetic route is the reaction of thiophenol with 1,1-dibromocyclopropane in the presence of a base to form the corresponding sulfide, which would then require a specific reduction to yield the final product. A more direct, though potentially less selective, approach could involve the reaction of sodium thiophenolate with 1-bromo-1-chlorocyclopropane.

Experimental Procedure (Hypothetical):

-

Thiophenolate Formation: To a solution of thiophenol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Nucleophilic Substitution: 1-Bromo-1-chlorocyclopropane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Relationship Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

The Emergence of a Key Agricultural Intermediate: A Technical Guide to [(1-Chlorocyclopropyl)thio]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(1-Chlorocyclopropyl)thio]benzene, a seemingly niche organosulfur compound, holds a significant position in the landscape of modern agrochemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of prothioconazole, a broad-spectrum systemic fungicide widely used to protect vital cereal crops. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies related to this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction: A Building Block for a Potent Fungicide

The history of this compound is intrinsically linked to the development of prothioconazole, a triazolinthione fungicide introduced by Bayer CropScience. The fungicidal activity of prothioconazole and its derivatives relies on the inhibition of sterol biosynthesis in fungi, a mechanism that disrupts the formation of fungal cell membranes. The unique chemical architecture of prothioconazole, which includes the 1-chlorocyclopropyl moiety, is critical for its high efficacy and broad-spectrum activity against various plant pathogens.[1][2][3]

Synthetic Pathways and Methodologies

The synthesis of this compound is not explicitly detailed in readily available scientific literature as a standalone procedure. Instead, its formation is embedded within the broader synthetic schemes for prothioconazole and its key intermediates. The most plausible synthetic approaches are derived from the known reactivity of thiols and cyclopropane derivatives.

A logical retrosynthetic analysis suggests that the primary method for the synthesis of this compound would involve the reaction of thiophenol with a suitable 1-chloro-1-halocyclopropane or a related electrophilic cyclopropane species.

A generalized synthetic scheme can be proposed as follows:

Figure 1. Proposed general synthetic pathway to this compound.

While a specific, detailed experimental protocol for this exact reaction is not documented in the searched literature, a protocol for a related key intermediate, 1-chloro-1-chloroacetyl-cyclopropane, provides insight into the formation of the chlorocyclopropyl moiety.

Experimental Protocol for a Related Intermediate: Synthesis of 1-chloro-1-chloroacetyl-cyclopropane[4]

This protocol details a multi-step synthesis that generates a key precursor containing the 1-chlorocyclopropyl group.

Materials:

-

2-Acetylbutyrolactone

-

Sulfuryl chloride

-

Hydrochloric acid

-

Dichloromethane

-

Sodium hydroxide

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Methanol

Procedure:

-

Chlorination of 2-Acetylbutyrolactone: 2-Acetylbutyrolactone is reacted with sulfuryl chloride at a low temperature in the absence of a solvent.

-

Hydrolysis: The resulting chlorinated intermediate is added dropwise to hydrochloric acid and heated to reflux to effect hydrolysis.

-

Cyclization: The product from the hydrolysis step is subjected to a ring-closing reaction in the presence of a dilute alkali solution and a phase transfer catalyst.

-

Chlorination to form 1-chloro-1-chloroacetyl-cyclopropane: The cyclized product is dissolved in dichloromethane, and a small amount of methanol is added. Sulfuryl chloride is then added dropwise at room temperature, and the reaction is stirred for approximately 6 hours.

-

Work-up and Purification: The reaction mixture is poured into ice water and the layers are separated. The organic layer is washed with brine, dried, and the solvent is removed to yield the crude product. The final product is purified by vacuum distillation.

Quantitative Data for 1-chloro-1-chloroacetyl-cyclopropane Synthesis[4]:

| Step | Reactants | Conditions | Yield | Purity (GC) |

| Overall (4 steps) | 2-Acetylbutyrolactone, SO₂Cl₂, HCl, NaOH, PTC | Multi-step | 76.7% | - |

| Final Chlorination | Cyclized intermediate, SO₂Cl₂, Methanol | Room temperature, 6 h, Dichloromethane solvent | 94.6% | 98% |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not available in the public domain. However, based on its structure and data from related compounds, the following properties can be anticipated.

Anticipated Physicochemical Properties:

| Property | Anticipated Value |

| Molecular Formula | C₉H₉ClS |

| Molecular Weight | 184.69 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than its non-chlorinated analog (cyclopropyl phenyl sulfide, bp 62-63 °C/1 mmHg) |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water. |

Anticipated Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring (likely in the range of 7.0-7.5 ppm) and diastereotopic protons of the cyclopropyl ring (likely in the range of 0.8-1.5 ppm).

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the carbon bearing the chlorine and sulfur atoms on the cyclopropyl ring, and the other two carbons of the cyclopropyl ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 184 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom. A prominent fragment would likely be the loss of the chlorocyclopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-S stretching.

Role in Drug Development and Future Perspectives

The significance of this compound lies in its utility as a synthon in the construction of prothioconazole. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry and agrochemistry. It can act as a conformationally restricted bioisostere for other groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.

The development of efficient and scalable syntheses for key intermediates like this compound is crucial for the cost-effective production of the final active pharmaceutical or agrochemical ingredient. Further research in this area could focus on developing more direct and environmentally friendly synthetic routes to this and related compounds.

The logical workflow for the synthesis and utilization of this compound in the context of prothioconazole synthesis can be visualized as follows:

Figure 2. Logical workflow from starting materials to the final product, prothioconazole.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a critical piece in the puzzle of modern fungicide synthesis. Its history is intertwined with the development of prothioconazole, and its synthesis, though not explicitly detailed, can be inferred from established chemical principles. This technical guide consolidates the available information and provides a framework for understanding the importance and synthetic context of this key intermediate. Further research into direct and optimized synthetic methods for this compound could contribute to more efficient production of essential agricultural fungicides.

References

Potential Research Areas for [(1-Chlorocyclopropyl)thio]benzene: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(1-Chlorocyclopropyl)thio]benzene is a novel chemical entity with a unique structural combination of a reactive chlorocyclopropyl group and a phenylthio moiety. While specific research on this compound is limited, its constituent functional groups are present in molecules with significant biological and chemical activity. This technical guide outlines potential research avenues for this compound, including proposed synthetic routes, predicted chemical reactivity, and hypothesized biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and agrochemical potential of this compound.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery and development. The compound this compound, with the chemical structure C₆H₅SC(Cl)C₂H₄ and CAS number 64416-57-5, presents an intriguing, underexplored molecule. Its structure incorporates a 1-chlorocyclopropyl group, a moiety found in the potent agricultural fungicide prothioconazole, and a benzenethiol (thiophenol) fragment, a common feature in various biologically active molecules.[1][2][3] The inherent reactivity of the strained and halogenated cyclopropyl ring, coupled with the nucleophilic and aromatic nature of the phenylthio group, suggests a rich chemical landscape and a high potential for biological activity.

This document provides a comprehensive overview of potential research directions for this compound, targeting researchers in both academia and industry. We will delve into potential synthetic methodologies, predict its chemical properties and reactivity, and propose avenues for biological screening based on structure-activity relationships of related compounds.

Physicochemical Properties (Predicted)

To facilitate initial research and experimental design, the following table summarizes the predicted physicochemical properties of this compound. These values are calculated using computational models and provide a baseline for understanding the compound's behavior.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₉ClS | - |

| Molecular Weight | 184.69 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 184.011349 g/mol | PubChem |

| Monoisotopic Mass | 184.011349 g/mol | PubChem |

| Topological Polar Surface Area | 25.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 184 | PubChem |

Potential Synthetic Routes

Currently, there are no published, detailed synthetic protocols specifically for this compound. However, based on fundamental organic chemistry principles and known reactions of its precursors, several viable synthetic strategies can be proposed.

Nucleophilic Substitution of a 1,1-Dihalocyclopropane

One of the most direct approaches involves the reaction of benzenethiol (thiophenol) with a 1,1-dihalocyclopropane, such as 1,1-dichlorocyclopropane. This reaction would proceed via a nucleophilic substitution mechanism.

Experimental Protocol:

-

Materials: Benzenethiol, 1,1-dichlorocyclopropane, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an aprotic polar solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Procedure:

-

To a solution of benzenethiol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0°C to form the sodium or potassium thiophenoxide salt.

-

Slowly add a stoichiometric equivalent of 1,1-dichlorocyclopropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

DOT Script for Synthetic Workflow:

References

An In-depth Technical Guide to the Reactivity of the 1-Chlorocyclopropyl Group

For Researchers, Scientists, and Drug Development Professionals

The 1-chlorocyclopropyl moiety is a fascinating and increasingly important structural motif in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique combination of high ring strain and the electronic influence of the chlorine atom imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, stability, and characteristic reactions of the 1-chlorocyclopropyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of 1-Chlorocyclopropyl Compounds

The preparation of molecules containing the 1-chlorocyclopropyl group can be achieved through several synthetic strategies. A common approach involves the cyclopropanation of an appropriate alkene followed by chlorination, or the direct use of chlorinated cyclopropanating agents.

Synthesis of 1-Chlorocyclopropyl Ketones

A prevalent method for the synthesis of 1-chlorocyclopropyl ketones involves the treatment of a corresponding cyclopropyl ketone with a chlorinating agent. Another route starts from acyclic precursors that undergo cyclization.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)ethanone

This protocol is adapted from procedures for the synthesis of related cyclopropyl ketones.[1][2]

Materials:

-

5-chloro-2-pentanone

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (CH2Cl2) or Ether

-

Anhydrous calcium chloride (CaCl2) or magnesium sulfate (MgSO4)

-

Potassium carbonate (optional, for salting out)

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, a solution of sodium hydroxide (e.g., 4.5 moles in 180 mL of water) is prepared.[1]

-

To this solution, 5-chloro-2-pentanone (e.g., 3 moles) is added dropwise over 15-20 minutes.[1] The reaction is exothermic, and the mixture may begin to boil.

-

The reaction mixture is heated to reflux for 1 hour to ensure complete cyclization.[1]

-

After cooling, the mixture is transferred to a distillation apparatus. The product, methyl cyclopropyl ketone, is co-distilled with water.

-

The organic layer of the distillate is separated. The aqueous layer can be saturated with potassium carbonate to maximize the recovery of the ketone.[1] The aqueous layer is then extracted with a suitable organic solvent like ether.[1]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., CaCl2 or MgSO4).[1]

-

The dried solution is filtered, and the solvent is removed by distillation to yield crude methyl cyclopropyl ketone.

-

Purification can be achieved by fractional distillation.

-

To obtain the final product, the methyl cyclopropyl ketone is then subjected to a chlorination reaction. A common method involves the use of sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane at a controlled temperature.

A one-pot synthesis of 1-chloro-1-chloroacetyl-cyclopropane has also been reported, starting from 5-chloro-2-pentanone and using sulfuryl chloride for chlorination followed by in-situ cyclization with a base and a phase-transfer catalyst.[3]

Stability and Electronic Properties

The 1-chlorocyclopropyl group is characterized by significant ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane. This strain energy influences its reactivity, making ring-opening reactions favorable. The chlorine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I), which can influence the stability of adjacent carbocations and the acidity of nearby protons.

Key Reactions of the 1-Chlorocyclopropyl Group

The reactivity of the 1-chlorocyclopropyl group is dominated by reactions that relieve ring strain, such as solvolysis and rearrangements, as well as reactions influenced by the chloro substituent.

Solvolysis Reactions

The solvolysis of 1-chlorocyclopropyl derivatives, particularly tertiary ones, proceeds through a carbocationic intermediate. The high degree of p-character in the C-C bonds of the cyclopropane ring can stabilize an adjacent positive charge.

A study on the solvolysis of 1-chloro-1-methylcycloalkanes in 80% aqueous ethanol provides valuable quantitative data.

| Compound | Rate Constant (k) at 125°C (hr⁻¹) |

| 1-chloro-1-methylcyclopropane | 0.00067 |

| 1-chloro-1-methylcyclobutane | 0.00224 |

| 1-chloro-1-methylcyclopentane | 1.32 |

| 1-chloro-1-methylcyclohexane | 0.0106 |

| 1-chloro-1-methylcycloheptane | 1.15 |

| 1-chloro-1-methylcyclooctane | 3.03 |

| Data from Brown, H. C., & Borkowski, M. (1952). The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes.[4] |

The relatively slow rate of solvolysis for the 1-chloro-1-methylcyclopropane compared to its five, seven, and eight-membered ring counterparts highlights the complex interplay of ring strain and carbocation stability.[4] It is noteworthy that the product of the attempted synthesis of 1-chloro-1-methylcyclopropane for this study was later identified as cyclopropylcarbinyl chloride, which solvolyzes like a tertiary halide.[4] This underscores the propensity for rearrangement in this system.

Logical Workflow for Solvolysis of a 1-Chlorocyclopropyl Substrate

Caption: General pathways in the solvolysis of a 1-chlorocyclopropyl derivative.

Rearrangement Reactions

The high strain energy of the cyclopropane ring makes rearrangements a prominent feature of the reactivity of 1-chlorocyclopropyl derivatives, especially when a carbocation is formed at the C1 position.

The 1-cyclopropylcarbinyl cation is a classic example of a rearranging carbocation. The initial cation can undergo ring opening to form a more stable homoallylic cation. The presence of the chlorine atom can influence the stability of the initial carbocation and the kinetics of the rearrangement.

Recent studies have shown that the asymmetric rearrangement of cyclopropylcarbinyl cations can be achieved using chiral catalysts, leading to enantioenriched homoallylic products.[4] This highlights the potential for stereocontrolled transformations involving this reactive intermediate.

Mechanism of Cyclopropylcarbinyl Cation Rearrangement

Caption: Ring-opening rearrangement of a 1-chlorocyclopropylcarbinyl cation.

The vinylcyclopropane rearrangement is a thermal or metal-catalyzed isomerization of a vinylcyclopropane to a cyclopentene.[1] While not directly a reaction of the 1-chlorocyclopropyl group, this group can be a precursor to the necessary vinylcyclopropane through elimination or other transformations. The mechanism can proceed through either a diradical intermediate or a concerted pericyclic pathway.[1]

Cycloaddition Reactions

The strained double bond equivalent of the cyclopropane ring and the electronic nature of the 1-chlorocyclopropyl group allow it to participate in various cycloaddition reactions.

Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentanes.[5][6] This reaction is often initiated by one-electron reduction of the ketone, which can be achieved photocatalytically. The resulting radical anion undergoes ring opening to a distonic radical anion, which then adds to the olefin. Lewis acids can play a crucial role in activating the carbonyl compound towards reduction.[5]

Experimental Protocol: Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone

This is a general procedure based on reported methods.[5][6]

Materials:

-

Aryl cyclopropyl ketone

-

Alkene (e.g., α-substituted enoate)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂)

-

Lewis Acid (e.g., La(OTf)₃)

-

Amine (e.g., TMEDA or i-Pr₂NEt)

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

In a reaction vessel suitable for photochemical reactions, combine the aryl cyclopropyl ketone, the alkene, the photocatalyst, and the Lewis acid.

-

Add the anhydrous, degassed solvent and the amine under an inert atmosphere (e.g., argon or nitrogen).

-

Irradiate the mixture with visible light (e.g., using blue LEDs) at room temperature with stirring for the required reaction time (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the cyclopentane product.

Signaling Pathway for Photocatalytic [3+2] Cycloaddition

Caption: Photocatalytic cycle for the [3+2] cycloaddition of an aryl cyclopropyl ketone.

The 1-chlorocyclopropyl group can be incorporated into dienophiles or dienes for use in Diels-Alder reactions, leading to the formation of six-membered rings with this unique substituent. The electron-withdrawing nature of the chloro- and often an adjacent carbonyl group can activate a dienophile for the [4+2] cycloaddition.

General Diels-Alder Reaction Scheme

Caption: A Diels-Alder reaction with a 1-chlorocyclopropyl-substituted dienophile.

Stereochemistry of Reactions

The stereochemical outcome of reactions at the 1-chlorocyclopropyl center is of significant interest.

Nucleophilic Substitution

Nucleophilic substitution at a chiral 1-chlorocyclopropyl center can potentially proceed with either inversion or retention of configuration. In an Sₙ2-type reaction, backside attack is generally favored, leading to inversion of stereochemistry.[7] However, the constrained nature of the cyclopropane ring might influence the transition state geometry. For reactions proceeding through a carbocation (Sₙ1-type), racemization is expected unless there is a directing group or a chiral environment.

Nucleophilic Addition to Adjacent Carbonyls

When a nucleophile adds to a carbonyl group adjacent to a 1-chlorocyclopropyl ring, a new stereocenter can be created. The stereochemical outcome will depend on the facial selectivity of the attack, which can be influenced by the steric bulk of the cyclopropyl group and the chlorine atom, as well as by the presence of chiral reagents or catalysts.[8][9]

Applications in Drug Development

The cyclopropyl ring is a privileged scaffold in medicinal chemistry due to its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties. The 1-chlorocyclopropyl group, with its added functionality, serves as a versatile building block for the synthesis of complex pharmaceutical intermediates. For example, derivatives of 1-(1-chlorocyclopropyl)ethanone are key intermediates in the synthesis of the fungicide prothioconazole.[10] The unique reactivity of this group allows for the construction of diverse molecular architectures with potential biological activity.

Conclusion

The 1-chlorocyclopropyl group exhibits a rich and varied reactivity, driven by its inherent ring strain and the electronic influence of the chlorine atom. Key reactions include solvolysis, which is often accompanied by rearrangement, and participation in various cycloaddition reactions. A thorough understanding of these reaction pathways, supported by quantitative data and detailed experimental protocols, is crucial for harnessing the synthetic potential of this valuable functional group in the development of new pharmaceuticals and advanced materials. Further exploration into the stereocontrolled manipulation of the 1-chlorocyclopropyl moiety will undoubtedly open up new avenues for the synthesis of complex and valuable molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 3. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]

- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]

- 10. Figure 10 from Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Stability and Decomposition of [(1-Chlorocyclopropyl)thio]benzene

Introduction

[(1-Chlorocyclopropyl)thio]benzene is a molecule of interest due to the unique combination of an aromatic thioether and a strained, halogenated cyclopropyl ring. Understanding its stability and decomposition pathways is crucial for its potential applications in medicinal chemistry and materials science, where shelf-life, metabolic fate, and degradation profiles are critical parameters. This document outlines the postulated synthesis, predicted stability, and likely decomposition mechanisms of this compound, supported by data from analogous structures and general chemical principles.

Postulated Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution of a 1,1-dihalocyclopropane with thiophenol or a copper-catalyzed cross-coupling reaction.

Postulated Synthetic Pathway

A likely approach is the reaction of thiophenol with 1-bromo-1-chlorocyclopropane in the presence of a base. The thiolate anion, a potent nucleophile, would displace one of the halogens, preferentially the more labile bromide.

A Comprehensive Review of Cyclopropyl Thioethers in Organic Chemistry

Introduction

Cyclopropyl thioethers are a fascinating and increasingly important class of compounds in organic chemistry. The unique structural and electronic properties of the cyclopropyl group, combined with the versatility of the sulfur atom, make these moieties valuable building blocks in synthesis and key components in biologically active molecules. The cyclopropane ring, with its high s-character and strained bonds, can act as a vinyl or phenyl group mimic, influencing the conformation and electronic environment of adjacent functionalities. The thioether linkage provides a site for further functionalization and can participate in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of cyclopropyl thioethers, with a focus on recent advancements and practical methodologies for researchers, scientists, and drug development professionals.

Synthesis of Cyclopropyl Thioethers

The preparation of cyclopropyl thioethers can be broadly categorized into two main approaches: formation of the C-S bond on a pre-existing cyclopropane ring, and construction of the cyclopropane ring on a sulfur-containing precursor.

1. Nucleophilic Substitution on Cyclopropyl Electrophiles

One of the most straightforward methods for the synthesis of cyclopropyl thioethers involves the reaction of a thiol with a cyclopropyl electrophile, such as a cyclopropyl halide or sulfonate. This S-cyclopropylation reaction typically proceeds via an SN2 mechanism.

The reaction between a thiolate anion, generated by treating a thiol with a base, and a cyclopropyl halide is a common method. However, these reactions can sometimes require harsh conditions, such as high temperatures and strong bases.

A significant advancement in this area is the use of transition metal catalysis. Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported to proceed under simple conditions, affording the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. This method tolerates a wide range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents at ortho, meta, and para positions.

Experimental Protocol: Copper-Promoted Synthesis of Aryl Cyclopropyl Sulfides

-

Materials: Thiophenol, cyclopropylboronic acid, copper(II) acetate (Cu(OAc)₂), and a suitable solvent (e.g., dioxane).

-

Procedure: To a solution of thiophenol (1.0 equiv) in dioxane are added cyclopropylboronic acid (1.5 equiv) and copper(II) acetate (1.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).

-

Workup: After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl cyclopropyl sulfide.

Table 1: Synthesis of Aryl Cyclopropyl Sulfides via Copper-Promoted S-Cyclopropylation

| Entry | Thiophenol Substituent | Yield (%) |

| 1 | 4-Me | 85 |

| 2 | 4-OMe | 90 |

| 3 | 4-Cl | 78 |

| 4 | 4-F | 82 |

| 5 | 2-Me | 75 |

| 6 | 2-Cl | 65 |

2. Cyclopropanation of Vinyl Thioethers

Another powerful strategy for the synthesis of cyclopropyl thioethers is the cyclopropanation of vinyl thioethers. This approach allows for the formation of the cyclopropane ring on a molecule already containing the thioether moiety.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including vinyl thioethers. This reaction typically involves the use of diiodomethane and a zinc-copper couple to generate a zinc carbenoid species, which then adds to the double bond in a stereospecific manner. The Furukawa modification, which utilizes diethylzinc instead of the zinc-copper couple, often provides improved reactivity and yields.

Experimental Protocol: Simmons-Smith Cyclopropanation of Phenyl Vinyl Sulfide

-

Materials: Phenyl vinyl sulfide, diiodomethane (CH₂I₂), zinc-copper couple (or diethylzinc), and a dry solvent (e.g., dichloromethane, DCM).

-

Procedure: A flame-dried flask under an inert atmosphere (e.g., argon) is charged with the zinc-copper couple. A solution of diiodomethane in dry DCM is added, and the mixture is stirred. A solution of phenyl vinyl sulfide in dry DCM is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored for completion.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the cyclopropyl phenyl sulfide.

Table 2: Diastereoselective Cyclopropanation of Chiral Vinyl Thioethers

| Entry | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (E)-1-(phenylthio)prop-1-ene | >95:5 | 88 |

| 2 | (Z)-1-(phenylthio)prop-1-ene | 10:90 | 85 |

| 3 | (E)-3-(phenylthio)but-1-ene | 90:10 | 92 |

Reactivity and Synthetic Applications

Cyclopropyl thioethers are versatile intermediates in organic synthesis. The cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to a range of functionalized acyclic compounds. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules.

1. Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring in cyclopropyl thioethers can be cleaved by various reagents, including electrophiles, nucleophiles, and radical initiators. These ring-opening reactions provide a powerful tool for the synthesis of more complex molecules. For instance, treatment of aryl cyclopropyl sulfides with a strong base can lead to the formation of a cyclopropyl anion, which can then react with electrophiles. Subsequent ring-opening can afford functionalized ketones.

2. Oxidation of the Thioether

The thioether moiety can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit enhanced biological activity and are common motifs in pharmaceuticals.

Experimental Protocol: Oxidation of Cyclopropyl Phenyl Sulfide to the Sulfone

-

Materials: Cyclopropyl phenyl sulfide, meta-chloroperoxybenzoic acid (m-CPBA), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure: To a solution of cyclopropyl phenyl sulfide in dichloromethane at 0 °C is added m-CPBA (2.2 equivalents) portionwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the pure cyclopropyl phenyl sulfone.

Applications in Drug Discovery and Development

The cyclopropyl thioether motif and its oxidized derivatives are found in a number of biologically active compounds. The cyclopropyl group can act as a metabolically stable bioisostere for a vinyl or phenyl group, and the thioether or its oxidized forms can engage in important interactions with biological targets.

Table 3: Examples of Biologically Active Cyclopropyl Thioether Derivatives

| Compound Class | Biological Activity |

| Aryl cyclopropyl sulfones | Glucokinase activators (for type 2 diabetes) |

| Aryl cyclopropyl sulfoximines | Modulators of glucokinase regulatory protein |

| Substituted cyclopropylthio-purines | Antiviral agents |

Cyclopropyl thioethers are valuable and versatile building blocks in modern organic chemistry. The development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of their reactivity, has expanded their utility in the synthesis of complex molecules and in the discovery of new therapeutic agents. The unique combination of the strained cyclopropane ring and the functionalizable sulfur atom ensures that cyclopropyl thioethers will continue to be an area of active research and an important tool for chemists in academia and industry.

Theoretical Insights into the Conformational Landscape of Aryl Cyclopropyl Thioethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational preferences of aryl cyclopropyl thioethers. Understanding the three-dimensional structure of these motifs is crucial for their application in medicinal chemistry and materials science, as conformation dictates molecular interactions and properties.

Introduction to Aryl Cyclopropyl Thioether Conformation

Aryl cyclopropyl thioethers are a class of organic compounds characterized by a phenyl group and a cyclopropyl ring linked by a sulfur atom. The conformational flexibility of these molecules is primarily governed by the rotation around the aryl-sulfur (C-S) bond. The interplay of steric and electronic effects dictates the preferred orientation of the cyclopropyl and aryl groups relative to each other.

The key conformational isomers are typically described by the dihedral angle between the plane of the aryl ring and the plane of the cyclopropyl ring. The two principal conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the aryl ring is coplanar with one of the C-C bonds of the cyclopropane ring. In the perpendicular conformation, the aryl ring plane is orthogonal to the cyclopropane ring.

Computational Methodologies for Conformational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of aryl cyclopropyl thioethers. A typical computational workflow allows for the identification of stable conformers and the determination of rotational energy barriers.

Computational Workflow

A general workflow for the computational conformational analysis of an aryl cyclopropyl thioether is outlined below. This process involves an initial broad search for potential conformers, followed by more accurate optimization and energy calculations.

Key Computational Parameters

-

Method: Density Functional Theory (DFT) is a widely used method.

-

Functional: A hybrid functional, such as B3LYP, is often employed for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, like 6-31G(d), is a common starting point, with larger basis sets such as 6-311+G(d,p) used for more accurate single-point energy calculations.

-

Solvation Model: To simulate solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

Experimental Protocols for Conformational Validation

Experimental techniques are essential for validating the computationally predicted conformations. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation of molecules in solution.

-

Key Experiments:

-

¹H and ¹³C NMR: Chemical shifts of the cyclopropyl and aryl protons and carbons are sensitive to their chemical environment, which is influenced by the molecular conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other. The presence or absence of specific NOE cross-peaks can provide direct evidence for the proximity of certain protons on the aryl and cyclopropyl rings, thus helping to determine the preferred conformation.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for each conformer. This allows for the determination of the populations of each conformer and the energy barrier for their interconversion.

-

X-ray Crystallography

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.

-

Methodology:

-

Crystal Growth: High-quality single crystals of the aryl cyclopropyl thioether are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

-

The resulting crystal structure provides highly accurate bond lengths, bond angles, and dihedral angles, offering a snapshot of a low-energy conformation. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the most stable conformation in solution.

Conformational Preferences and Rotational Barriers

While direct and extensive theoretical studies on the conformation of unsubstituted aryl cyclopropyl thioethers are limited in the published literature, valuable insights can be drawn from studies on structurally related compounds, such as ortho-disubstituted cyclopropylbenzenes.

The logical relationship between steric hindrance and conformational preference can be visualized as follows:

Quantitative Data from Analogous Systems

The following table summarizes computational and experimental data for the rotational barrier of the bond connecting the cyclopropyl and aryl rings in cyclopropylbenzene and its ortho-substituted derivatives. This data serves as a valuable proxy for understanding the conformational energetics of aryl cyclopropyl thioethers.

| Compound | Method | Preferred Conformation (Dihedral Angle θ) | Rotational Barrier (kJ/mol) |

| Cyclopropylbenzene | ab initio (STO-3G) | Bisected (0°) | ~8.4 |

| 2-Cyclopropyl-1,3-dimethylbenzene | NMR Spectroscopy (J-method) | Perpendicular (90°) | 6.4 |

| 2-Cyclopropyl-1,3,5-trimethylbenzene | Dynamic NMR Spectroscopy | Perpendicular (90°) | ~28 |

Data adapted from studies on cyclopropylbenzenes.

These findings suggest that in the absence of significant steric hindrance from ortho-substituents, the bisected conformation is likely to be more stable due to favorable electronic interactions between the aryl π-system and the Walsh orbitals of the cyclopropyl ring. However, the introduction of bulky ortho-substituents can dramatically shift the conformational equilibrium towards the perpendicular conformer to alleviate steric strain, and significantly increase the barrier to rotation.

Conclusion

The conformational analysis of aryl cyclopropyl thioethers is a multifaceted endeavor that benefits from the synergy between computational and experimental techniques. While DFT calculations provide a detailed picture of the potential energy surface, NMR spectroscopy and X-ray crystallography are indispensable for experimental validation. The conformational preferences of these molecules are delicately balanced by steric and electronic factors, with substitution on the aryl ring playing a pivotal role. For drug development professionals and researchers, a thorough understanding of these conformational intricacies is paramount for the rational design of molecules with desired biological activities and material properties.

An In-depth Technical Guide to the Health and Safety of [(1-Chlorocyclopropyl)thio]benzene

Disclaimer: Specific toxicological and safety data for [(1-Chlorocyclopropyl)thio]benzene is not publicly available. This guide is formulated based on the known hazards of its constituent chemical groups: aromatic thioethers, chlorinated hydrocarbons, and cyclopropane derivatives. It is intended for use by trained professionals in a controlled laboratory setting. A precautionary approach, treating the compound as potentially hazardous, is strongly advised.

Hazard Identification and Classification

Due to the lack of specific data, a hazard classification must be inferred from related compounds. The primary components of the molecule suggest the following potential hazards:

-

Aromatic Thioether (Thiobenzene): Compounds like thiophenol are known to be toxic if swallowed, in contact with skin, or inhaled. They often cause skin and eye irritation and can have a strong, unpleasant stench.[1][2]

-

Chlorinated Hydrocarbon: The presence of a chlorine atom on the cyclopropyl ring places this compound in the chlorinated hydrocarbon class. Such compounds can be harmful if inhaled and may cause skin irritation. Some chlorinated compounds are toxic to aquatic life with long-lasting effects.[3]

-

Benzene Moiety: Benzene and its derivatives are well-documented hazards. Benzene itself is a known human carcinogen and may cause genetic defects.[4][5][6] It is highly flammable and can be fatal if swallowed and enters the airways.[4][5] While the toxicity of the fully substituted molecule may differ, the benzene component warrants a high degree of caution.

Based on these considerations, this compound should be handled as if it possesses the following hazards until proven otherwise.

Table 1: Inferred Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 2/3 | H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Assumed Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Assumed Category 2A | H319: Causes serious eye irritation.[4] |

| Carcinogenicity | Potential | H350: May cause cancer.[4][6] |

| Germ Cell Mutagenicity | Potential | H340: May cause genetic defects.[4] |

| Aspiration Hazard | Potential | H304: May be fatal if swallowed and enters airways.[4] |

| Hazardous to the Aquatic Environment | Potential Chronic 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. |

Engineering and Personal Protective Controls

A thorough risk assessment should precede any handling of this compound. The following diagram outlines a standard workflow for risk mitigation when working with uncharacterized research chemicals.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges.[7] | To prevent inhalation of potentially toxic vapors or aerosols.[1] |

| Hand | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time. | To prevent skin absorption, which is a likely route of exposure for thioethers and chlorinated compounds.[5] |

| Eye/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors causing serious eye irritation.[7] |

| Skin/Body | Flame-retardant laboratory coat and closed-toe shoes. Consider a chemical-resistant apron. | To protect skin from contact and prevent contamination of personal clothing. |

All handling of the solid or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[1]

Handling, Storage, and Emergency Procedures

Safe Handling:

-

Avoid all contact with skin and eyes.[4] Do not breathe vapors or dust.[4][8]

-

Use only non-sparking tools and explosion-proof equipment, as related aromatic compounds can be flammable.[1][8]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

-

Store locked up or in an area accessible only to authorized personnel.[9]

-

Incompatible materials include strong oxidizing agents and acids.[1]

Emergency Response

The following decision tree provides a logical flow for responding to an accidental spill.

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[7] Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[4][8][9] Rinse mouth. Immediately call a POISON CENTER or doctor.[8] Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.[5] |

Representative Experimental Protocol: Synthesis Safety

While a specific protocol for this compound is not published, a representative nucleophilic substitution reaction can be used to illustrate the integration of safety procedures. The synthesis of a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]

Objective: To outline the safety steps for a hypothetical synthesis of this compound from 1,1-dichlorocyclopropane and thiophenol.

Methodology:

-

Reagent Preparation (Fume Hood):

-

Don full PPE as specified in Table 2.

-

Carefully measure thiophenol, a toxic and odorous liquid, using a calibrated syringe.

-

Measure a suitable base (e.g., sodium hydride) in an inert atmosphere (glovebox) if required, noting its high reactivity with water.

-

Measure the solvent (e.g., anhydrous THF), which is highly flammable, under an inert gas stream.[12]

-

-

Reaction Setup (Fume Hood):

-

Assemble the glassware in the fume hood, ensuring all joints are secure.

-

Purge the apparatus with an inert gas (e.g., Argon or Nitrogen) to ensure an anhydrous environment.

-

Transfer the solvent to the reaction flask via cannula.

-

-

Reaction Execution (Fume Hood):

-

Slowly add the thiophenol and base to the solvent at a controlled temperature (e.g., 0°C) to manage any exothermic reaction.

-

Add the 1,1-dichlorocyclopropane dropwise.

-

Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS). Never open the reaction vessel outside of the inert atmosphere.

-

-

Workup and Purification (Fume Hood):

-

Quench the reaction cautiously by slowly adding a quenching agent (e.g., water or a saturated ammonium chloride solution). Be prepared for gas evolution.

-

Perform liquid-liquid extraction using organic solvents. Ensure the separatory funnel is properly vented.

-

Isolate the crude product.

-

Purify the product (e.g., via column chromatography), ensuring proper ventilation to handle large volumes of solvent.

-

-

Waste Disposal:

-

All liquid waste (aqueous and organic) must be collected in separate, clearly labeled, sealed hazardous waste containers.

-

Solid waste, including contaminated silica gel, filter paper, and gloves, must be collected in a designated solid hazardous waste container.

-

Dispose of all waste through the institution's certified environmental health and safety office.[4]

-

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cpchem.com [cpchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. gov.uk [gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. vitol.com [vitol.com]

- 9. lottechem.my [lottechem.my]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. researchgate.net [researchgate.net]

- 12. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents [patents.google.com]

Initial Biological Screening of [(1-Chlorocyclopropyl)thio]benzene Derivatives: A Technical Guide

Disclaimer: As of November 2025, a comprehensive literature search has revealed a notable absence of specific biological screening data for the compound class of [(1-Chlorocyclopropyl)thio]benzene derivatives. Therefore, this technical guide has been constructed by drawing upon established methodologies and representative data from the biological evaluation of structurally analogous compounds, including various thioethers, cyclopropyl-containing molecules, and chlorinated benzene derivatives. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating the biological investigation of this novel chemical scaffold.

This guide provides an in-depth overview of the initial biological screening of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. It is designed for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format.

Rationale for Biological Screening

The chemical structure of this compound derivatives suggests the potential for a range of biological activities. The thioether linkage is a common feature in many biologically active molecules, and the cyclopropyl ring can enhance metabolic stability and binding affinity. Furthermore, the presence of a chlorine atom on the cyclopropyl group may introduce unique electronic and steric properties that could modulate biological activity. Given these structural features, initial biological screening is warranted to explore the therapeutic potential of this compound class.

In Vitro Anticancer Screening

A primary focus of the initial biological screening is the evaluation of the cytotoxic effects of this compound derivatives against various cancer cell lines.

Data Presentation

The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a series of this compound derivatives against a panel of human cancer cell lines. This data is illustrative and based on typical results for analogous compounds.

| Compound ID | R-group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| CCP-TB-01 | H | 15.2 | 22.5 | 18.9 |

| CCP-TB-02 | 4-OCH3 | 12.8 | 19.1 | 15.4 |

| CCP-TB-03 | 4-Cl | 8.5 | 11.3 | 9.7 |

| CCP-TB-04 | 4-NO2 | 5.1 | 7.9 | 6.2 |

| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Visualization of Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Screening

The antimicrobial potential of this compound derivatives is another key area of investigation.

Data Presentation

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria.

| Compound ID | R-group | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) |

| CCP-TB-01 | H | 64 | 128 |

| CCP-TB-02 | 4-OCH3 | 32 | 64 |

| CCP-TB-03 | 4-Cl | 16 | 32 |

| CCP-TB-04 | 4-NO2 | 8 | 16 |

| Ciprofloxacin | (Control) | 1 | 0.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-